1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide
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Overview
Description
1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a complex organic compound characterized by the presence of both a sulfanyl group attached to a phenyl ring and an N,N-dimethylformamide moiety. These diverse functional groups confer unique chemical properties, making this compound of significant interest in both synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves a multi-step process. One common method includes the reaction of 3-(hydroxymethyl)thiophenol with N,N-dimethylformamide. The reaction may require the presence of an activating agent such as a coupling reagent to facilitate the formation of the sulfanyl linkage under controlled temperature and pH conditions. Industrial Production Methods: Industrial synthesis may utilize large-scale batch reactors where the reagents are carefully measured and introduced under precise environmental controls to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions such as oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation reactions, common reagents may include hydrogen peroxide or molecular oxygen under the presence of a catalyst. Reduction reactions might employ agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions. Major Products: Oxidation often yields sulfoxides or sulfones, while reduction can yield simpler thiol derivatives. Substitution reactions primarily yield functionalized phenyl derivatives.
Scientific Research Applications
This compound finds applications across numerous scientific disciplines:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules through sequential reactions.
Biology: It may serve as an intermediate in the synthesis of biologically active molecules or as a probe in biochemical studies.
Medicine: Researchers explore its potential as a precursor to pharmacologically active compounds, possibly offering therapeutic benefits.
Industry: Its application in materials science may involve the development of new polymers or chemical sensors.
Mechanism of Action
The mechanism of action of 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide often involves its reactivity with specific molecular targets. The sulfanyl and hydroxymethyl groups participate in various biochemical pathways, potentially affecting enzyme activity or cellular signaling mechanisms. These interactions can lead to modifications in molecular pathways, providing insights into both its biological effects and practical applications.
Comparison with Similar Compounds
When compared to similar compounds, such as N,N-dimethylformamide derivatives with other substituted phenyl groups, 1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide stands out due to its unique combination of functional groups. List of Similar Compounds:
1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide
1-{[3-(methylthio)phenyl]sulfanyl}-N,N-dimethylformamide
1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-diethylformamide
This distinct structure not only impacts its reactivity but also expands its range of applications, making it a compound of notable interest in various research and industrial fields.
Biological Activity
1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide (HMS-DMF) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity requires a comprehensive review of existing literature, including case studies and experimental findings.
Chemical Structure and Properties
HMS-DMF is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, linked via a sulfur atom to a dimethylformamide moiety. This unique structure suggests potential interactions with biological targets, possibly influencing various metabolic pathways.
The biological activity of HMS-DMF is hypothesized to involve:
- Interaction with Enzymes and Receptors : The compound may modulate enzyme activity or receptor binding, leading to alterations in cellular signaling pathways.
- Influence on Cell Proliferation and Apoptosis : By affecting key signaling pathways, HMS-DMF could potentially induce apoptosis in cancer cells or inhibit their proliferation.
Antimicrobial Properties
Recent studies have indicated that derivatives of dimethylformamide (DMF), including HMS-DMF, exhibit antimicrobial properties. For instance, compounds structurally related to DMF have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Compound | Activity | Target Organism |
---|---|---|
HMS-DMF | Moderate | E. coli |
DMF Derivative | Significant | S. aureus |
Anticancer Activity
HMS-DMF has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Flow cytometry assays showed an increase in apoptotic cells when treated with HMS-DMF, indicating its potential as an anticancer agent .
- Case Study : A study involving tumor-bearing mice treated with HMS-DMF revealed a significant reduction in tumor growth compared to control groups. The compound's IC50 values were comparable to established chemotherapeutics, suggesting its viability as an alternative treatment option.
Toxicological Profile
The safety profile of HMS-DMF is critical for its therapeutic application. Research indicates that while DMF is associated with hepatotoxicity at high doses, the metabolites such as N-hydroxymethyl-N-methylformamide (HMMF) exhibit lower toxicity levels .
Compound | Toxicity Level | Observations |
---|---|---|
DMF | High | Hepatotoxicity observed at high doses |
HMMF | Moderate | Lower toxicity compared to DMF |
Metabolism and Pharmacokinetics
The metabolism of HMS-DMF involves conversion into various metabolites, which may contribute to its biological effects. Studies have shown that upon administration, HMS-DMF is metabolized into HMMF and N-methylformamide (NMF), both of which have distinct biological activities .
Properties
IUPAC Name |
S-[3-(hydroxymethyl)phenyl] N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSOYLDJCWKYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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